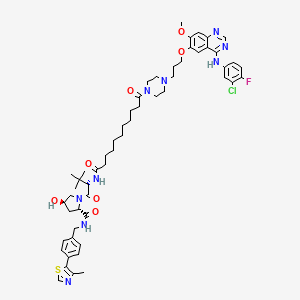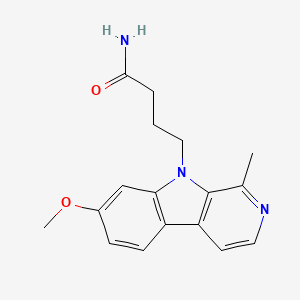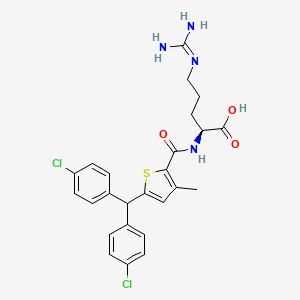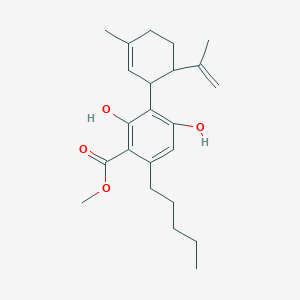![molecular formula C51H62N12O7 B10819457 (4R,7S,10S,13R,16S)-1-[[(2S)-2-aminopropanoyl]amino]-13-benzyl-4,10-bis(1H-indol-3-ylmethyl)-7-methyl-2,5,8,11,14-pentaoxo-21-prop-2-enyl-1,3,6,9,12,15,21-heptazacyclopentacos-23-yne-16-carboxamide](/img/structure/B10819457.png)
(4R,7S,10S,13R,16S)-1-[[(2S)-2-aminopropanoyl]amino]-13-benzyl-4,10-bis(1H-indol-3-ylmethyl)-7-methyl-2,5,8,11,14-pentaoxo-21-prop-2-enyl-1,3,6,9,12,15,21-heptazacyclopentacos-23-yne-16-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peptide 1, identified by the PubMed ID 31774287, is a synthetic organic compound that binds to the scavenger receptor CD36. This peptide modulates the activity of CD36, influencing nitric oxide production and cholesterol efflux
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Peptide synthesis typically involves the condensation reaction of the carboxyl group of one amino acid with the amino group of another. This process often requires protecting groups to prevent side reactions. The most common method for peptide synthesis is solid-phase peptide synthesis (SPPS), which allows for the rapid assembly of peptide chains through successive reactions of amino acid derivatives on a solid support .
Industrial Production Methods
Industrial production of peptides often employs automated SPPS, which enhances efficiency and scalability. This method involves the use of polymeric resin beads functionalized with reactive groups that link to the nascent peptide chain. Excess reagents and side products are removed by washing and filtration, making the process highly efficient .
Analyse Des Réactions Chimiques
Types of Reactions
Peptide 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in peptide synthesis include:
Coupling Reagents: Such as HBTU, HATU, or DIC, which facilitate the formation of peptide bonds.
Protecting Groups: Such as Boc (acid-labile) or Fmoc (base-labile), which protect amino acid side chains during synthesis.
Major Products
The major products formed from these reactions are peptides with specific sequences and structures, tailored for various applications in research and industry.
Applications De Recherche Scientifique
Peptide 1 has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mécanisme D'action
Peptide 1 exerts its effects by binding to the scavenger receptor CD36. This binding modulates the activity of CD36, leading to changes in nitric oxide production and cholesterol efflux. The molecular targets involved include the CD36 receptor and associated signaling pathways that regulate lipid metabolism and immune responses .
Comparaison Avec Des Composés Similaires
Peptide 1 can be compared with other peptides that bind to CD36 or modulate similar pathways. Some similar compounds include:
Glucagon-like peptide-1 (GLP-1): A hormone that regulates insulin secretion and glucose metabolism.
Peptide 1 is unique in its specific binding to CD36 and its modulation of nitric oxide production and cholesterol efflux, distinguishing it from other peptides with broader or different targets .
Propriétés
Formule moléculaire |
C51H62N12O7 |
|---|---|
Poids moléculaire |
955.1 g/mol |
Nom IUPAC |
(4R,7S,10S,13R,16S)-1-[[(2S)-2-aminopropanoyl]amino]-13-benzyl-4,10-bis(1H-indol-3-ylmethyl)-7-methyl-2,5,8,11,14-pentaoxo-21-prop-2-enyl-1,3,6,9,12,15,21-heptazacyclopentacos-23-yne-16-carboxamide |
InChI |
InChI=1S/C51H62N12O7/c1-4-23-62-24-13-12-22-41(45(53)64)57-49(68)42(27-34-16-6-5-7-17-34)59-50(69)43(28-35-30-54-39-20-10-8-18-37(35)39)58-47(66)33(3)56-48(67)44(29-36-31-55-40-21-11-9-19-38(36)40)60-51(70)63(26-15-14-25-62)61-46(65)32(2)52/h4-11,16-21,30-33,41-44,54-55H,1,12-13,22-29,52H2,2-3H3,(H2,53,64)(H,56,67)(H,57,68)(H,58,66)(H,59,69)(H,60,70)(H,61,65)/t32-,33-,41-,42+,43-,44+/m0/s1 |
Clé InChI |
OBMZMSLWNNWEJA-XNCRXQDQSA-N |
SMILES isomérique |
C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](CCCCN(CC#CCN(C(=O)N[C@@H](C(=O)N1)CC2=CNC3=CC=CC=C32)NC(=O)[C@H](C)N)CC=C)C(=O)N)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65 |
SMILES canonique |
CC1C(=O)NC(C(=O)NC(C(=O)NC(CCCCN(CC#CCN(C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)NC(=O)C(C)N)CC=C)C(=O)N)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-bromo-5-methoxyphenyl)methyl]pyridin-3-amine](/img/structure/B10819374.png)
![(2~{S})-8-[[4-[4-(2-chloranyl-5-fluoranyl-phenyl)butoxy]phenyl]carbonylamino]-4-(4-oxidanyl-4-oxidanylidene-butyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid](/img/structure/B10819387.png)
![4-[(1R,3R)-3-[(5-chloro-2-methoxyanilino)methyl]-2,2-dimethylcyclopropyl]benzenesulfonamide](/img/structure/B10819393.png)
![2-{[2-(4-{2-[(4-Oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]ethyl}piperazin-1-yl)ethyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B10819407.png)
![(3R)-3-methyl-4-[5-[(3S)-3-methylmorpholin-4-yl]-2-(1H-pyrazol-5-yl)-[1,3]thiazolo[5,4-d]pyrimidin-7-yl]morpholine](/img/structure/B10819417.png)


![2-[[5-(3,5-dichloropyridin-4-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(1H-indol-3-yl)propan-1-one](/img/structure/B10819428.png)
![2-amino-6-[(2,3-dichlorophenyl)methyl]-5-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B10819429.png)
![4-(5-Carboxy-2-oxopentyl)-8-[2-oxo-2-[4-(5-phenylpentoxy)phenyl]ethyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid](/img/structure/B10819431.png)



![tert-butyl N-[1-[(2S)-1-[[(2S,3R)-4-(benzylamino)-3-hydroxy-4-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]butan-2-yl]amino]-3-cyclopropyl-1-oxopropan-2-yl]-2-oxopyridin-3-yl]carbamate](/img/structure/B10819467.png)